Monomethyl malonate

Description

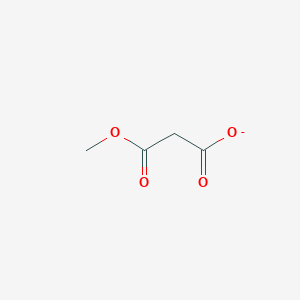

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5O4- |

|---|---|

Molecular Weight |

117.08 g/mol |

IUPAC Name |

3-methoxy-3-oxopropanoate |

InChI |

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)/p-1 |

InChI Key |

PBVZQAXFSQKDKK-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Monomethyl Malonate from Dimethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monomethyl malonate, a crucial reagent in organic synthesis, with a primary focus on its preparation from dimethyl malonate. This document details the prevalent methodologies, experimental protocols, and quantitative data to assist researchers in the effective production of this valuable compound.

Introduction

This compound, also known as 3-methoxy-3-oxopropanoic acid, is a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of both a carboxylic acid and a methyl ester group, allowing for selective chemical transformations. The most common and economically viable route to this compound is the selective monohydrolysis of its corresponding diester, dimethyl malonate. This guide will explore the nuances of this transformation, providing detailed protocols and comparative data.

Core Synthesis Pathway: Selective Monohydrolysis of Dimethyl Malonate

The principal method for synthesizing this compound is the selective saponification of one of the two ester groups of dimethyl malonate. This reaction is typically carried out using a stoichiometric amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous medium, often with a co-solvent to ensure miscibility.

The general chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The selective monohydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl malonate. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a methoxide ion, which is then protonated by the solvent or upon acidification during workup, yielding methanol and the carboxylate salt of this compound. Acidification of the reaction mixture then protonates the carboxylate to give the final this compound product.

Caption: Simplified workflow of the saponification mechanism.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound from dimethyl malonate using different bases.

Protocol 1: Synthesis using Potassium Hydroxide (KOH)

This protocol is adapted from literature procedures and is a commonly used method.[1][2]

Materials:

-

Dimethyl malonate

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) or Acetonitrile

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 eq) in a mixture of THF (or acetonitrile) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium hydroxide (0.8-1.2 eq) in water to the stirred dimethyl malonate solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for the specified time (see Table 1).

-

After the reaction is complete, acidify the mixture to a low pH with concentrated hydrochloric acid while keeping the flask in the ice bath.

-

Saturate the aqueous layer with sodium chloride to facilitate extraction.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Sodium Hydroxide (NaOH)

This protocol provides an alternative using sodium hydroxide.

Materials:

-

Dimethyl malonate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Toluene

Procedure:

-

Dissolve dimethyl malonate in methanol.

-

Add a 1% aqueous solution of sodium hydroxide dropwise to the methanol solution.

-

Stir the mixture at room temperature.

-

After the reaction is complete, cool the mixture to 5 °C or below.

-

Adjust the pH to approximately 3.5 with hydrochloric acid.

-

Add water and extract the product with toluene.

-

Wash the organic layer with water.

-

Remove the toluene and any unreacted dimethyl malonate under reduced pressure to yield the this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Comparison of Reaction Conditions and Yields for Monohydrolysis of Dimethyl Malonate

| Base | Equivalents of Base | Co-solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| KOH | 1.0 - 1.2 | THF/Water | 0 | 0.5 - 2 h | 85-95 | >95 | [1] |

| KOH | 1.0 | Acetonitrile/Water | 0 | 1 h | 90 | ~99 | [1] |

| NaOH | 1.0 | Methanol/Water | Room Temp. | 6 h | 95 | Not specified | [3] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₄ |

| Molar Mass | 118.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115-117 °C at 15 mmHg |

| ¹H NMR (CDCl₃, δ) | 3.50 (s, 2H), 3.75 (s, 3H), 11.0 (br s, 1H) |

| ¹³C NMR (CDCl₃, δ) | 41.0, 52.5, 170.0, 175.5 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

Alternative Synthesis Route: From Meldrum's Acid

While selective hydrolysis of dimethyl malonate is the most common method, an alternative route involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This method is particularly useful for creating substituted monomethyl malonates. The general approach involves the alkylation of Meldrum's acid, followed by reaction with an alcohol, in this case, methanol, to open the ring and form the desired monoester.

Caption: Alternative synthesis route via Meldrum's acid.

Conclusion

The synthesis of this compound from dimethyl malonate via selective monohydrolysis is a robust and efficient method, widely adopted in both academic and industrial settings. Careful control of reaction conditions, particularly temperature and stoichiometry of the base, is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. The choice of base and co-solvent can be tailored to specific laboratory conditions and desired outcomes. For the synthesis of more complex, substituted monomethyl malonates, the Meldrum's acid route provides a valuable alternative.

References

The Pivotal Role of Malonate in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonate, a simple dicarboxylic acid, and its activated form, malonyl-CoA, are central figures in cellular metabolism, wielding significant influence over key energy-producing and biosynthetic pathways. While historically recognized primarily as a classical competitive inhibitor of the Krebs cycle, the roles of malonate and its thioester derivative are far more intricate and widespread. This technical guide provides an in-depth exploration of the multifaceted biological functions of malonate, detailing its inhibitory actions, its crucial role as a building block in fatty acid synthesis, and its emerging significance in other biological contexts. This document consolidates quantitative data on enzyme inhibition, presents detailed experimental protocols for the study of malonate's metabolic effects, and provides visual representations of the core pathways involved to support advanced research and drug development endeavors.

Malonate as a Competitive Inhibitor of Succinate Dehydrogenase

The most well-documented role of malonate is its potent and specific competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This inhibition stems from the structural similarity between malonate and the enzyme's natural substrate, succinate.[1][2][3] By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting the Krebs cycle and cellular respiration.[4][5]

Mechanism of Inhibition

Malonate's dicarboxylate structure closely mimics that of succinate, allowing it to fit into the enzyme's active site. However, due to the presence of only one methylene group compared to succinate's two, malonate cannot undergo the dehydrogenation reaction. This effectively blocks the enzyme's catalytic activity. As a competitive inhibitor, the effects of malonate can be overcome by increasing the concentration of the substrate, succinate.

Quantitative Analysis of Inhibition

The inhibitory potency of malonate on SDH and related transporters can be quantified by its inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀).

| Parameter | Value | Enzyme/Transporter | Organism/Tissue | Reference |

| Kᵢ | 0.75 mM | Malate Transport | Rat Brain Mitochondria | [6] |

Note: While widely cited as the classic example of competitive inhibition, specific Kᵢ values for malonate with SDH itself can vary depending on the experimental conditions and the source of the enzyme.

Malonyl-CoA: The Nexus of Fatty Acid Metabolism

In contrast to the inhibitory role of free malonate, its coenzyme A derivative, malonyl-CoA, is a vital building block and a key regulatory molecule in lipid metabolism.

Role in Fatty Acid Synthesis

Malonyl-CoA is the direct precursor for the two-carbon units that are added during the elongation of fatty acid chains. The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) in an ATP-dependent reaction. This is the committed and rate-limiting step in fatty acid biosynthesis.

Regulation of Fatty Acid Oxidation

Malonyl-CoA also acts as a crucial signaling molecule that prevents a futile cycle of simultaneous fatty acid synthesis and degradation. It achieves this by allosterically inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[7] CPT1 is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By inhibiting CPT1, high cytosolic levels of malonyl-CoA effectively halt fatty acid oxidation, ensuring that newly synthesized fatty acids are directed towards storage or other biosynthetic pathways.[8]

Quantitative Data on CPT1 Inhibition and Tissue Concentrations

The sensitivity of CPT1 to malonyl-CoA inhibition varies between isoforms, and malonyl-CoA concentrations are tissue-dependent.

| Parameter | Value | Enzyme | Organism/Tissue | Reference |

| IC₅₀ | 16.2 ± 4.1 µM | CPT1A (wild type) | Rat | [9] |

| IC₅₀ | 1.6 ± 0.2 µM | CPT1A (mutant with CPT1B loop) | Rat | [9] |

| IC₅₀ | 2.5 ± 1.0 µM | CPT1A (mutant with CPT1B TM2) | Rat | [9] |

| Concentration | Value (nmol/g wet weight) | Organism/Tissue | Reference | |

| Malonyl-CoA | 1.9 ± 0.6 | Rat Liver | [10][11] | |

| Malonyl-CoA | 1.3 ± 0.4 | Rat Heart | [10][11] | |

| Malonyl-CoA | 0.7 ± 0.2 | Rat Skeletal Muscle | [10][11] | |

| Malonyl-CoA (fasting) | 0.13 ± 0.01 | Human Skeletal Muscle | [8][12] | |

| Malonyl-CoA (hyperglycemia) | 0.35 ± 0.07 | Human Skeletal Muscle | [8][12] |

Other Biological Roles of Malonate

Beyond its classical roles in the Krebs cycle and fatty acid metabolism, malonate is involved in a range of other biological processes.

-

Symbiotic Nitrogen Fixation: Malonate is found in high concentrations in the roots and nodules of leguminous plants.[5][13] While initial studies suggested an essential role in symbiotic nitrogen metabolism, later research on mutants indicated it may not be a primary driver, though its presence is significant.[4][5][13]

-

Neurotransmitter Metabolism: In the brain, malonate can affect neurotransmitter systems. For instance, intrastriatal injection of malonate has been shown to cause a massive increase in extracellular dopamine concentrations, which is linked to the generation of reactive oxygen species.[14]

-

Plant Defense: In some plants, such as chickpeas, malonate is the most abundant organic acid in roots and nodules and is suggested to function as a defensive chemical.[15]

-

Biosynthetic Precursor: Malonate, via malonyl-CoA, serves as a precursor for the biosynthesis of a wide array of natural products, including polyketides and aflatoxins.[13][16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonate's metabolic roles.

Assay for Succinate Dehydrogenase Activity and Inhibition by Malonate

This protocol is based on a colorimetric assay where SDH activity is measured by the reduction of an artificial electron acceptor.

Principle: Succinate dehydrogenase oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or iodonitrotetrazolium chloride (INT), which changes color upon reduction. The rate of color change is proportional to SDH activity. Competitive inhibition by malonate will decrease this rate.

Materials:

-

Tissue homogenate, isolated mitochondria, or cell lysate

-

SDH Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Sodium Succinate solution (substrate)

-

Sodium Malonate solution (inhibitor)

-

DCIP or INT solution (electron acceptor)

-

Spectrophotometer or microplate reader

Procedure (General Outline):

-

Sample Preparation: Homogenize tissue or cells in ice-cold SDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.[17][18]

-

Reaction Setup: In separate tubes or microplate wells, prepare the following:

-

Blank: Assay buffer, substrate, and inactivated enzyme (e.g., boiled sample) or water.

-

Control (Uninhibited): Assay buffer, substrate, and active enzyme sample.

-

Inhibited: Assay buffer, substrate, various concentrations of malonate, and active enzyme sample.

-

-

Initiate Reaction: Add the electron acceptor (e.g., DCIP) to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode. Record readings every minute for 10-30 minutes.[17][18]

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each condition. The activity of SDH is proportional to this rate. Plot the activity against the malonate concentration to determine the IC₅₀.

Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol outlines a coupled enzyme assay for ACC activity.

Principle: The activity of ACC is determined by measuring the rate of malonyl-CoA production. This is a discontinuous assay where the amount of acetyl-CoA remaining at different time points is quantified using a citrate synthase reaction, which produces a colored product that can be measured spectrophotometrically.[19] Alternatively, a continuous assay can be performed by coupling the reaction to malonyl-CoA reductase and monitoring NADPH consumption.[20]

Materials:

-

Cell extract or purified ACC

-

Reaction buffer (e.g., MOPS, pH 7.8)

-

Acetyl-CoA

-

ATP

-

MgCl₂

-

KHCO₃

-

Coupling enzymes (e.g., Malonyl-CoA Reductase)

-

NADPH

-

UV-Vis Spectrophotometer

Procedure (Coupled Assay Outline):

-

Reaction Mixture: In a UV cuvette, prepare a reaction mixture containing buffer, MgCl₂, ATP, KHCO₃, NADPH, the coupling enzyme (Malonyl-CoA Reductase), and the cell extract/purified ACC.[20]

-

Background Measurement: Measure the background rate of NADPH consumption at 365 nm before adding the substrate.

-

Start Reaction: Initiate the ACC reaction by adding acetyl-CoA and mix quickly.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 365 nm over time.

-

Data Analysis: Subtract the background rate from the reaction rate. The rate of NADPH consumption is directly proportional to the ACC activity. Use the molar extinction coefficient of NADPH to calculate the specific activity.[20]

Quantification of Malonyl-CoA in Tissues

This protocol is based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).

Principle: This is a highly sensitive and specific method for the absolute quantification of malonyl-CoA. Tissue extracts are prepared, and malonyl-CoA is separated from other metabolites by reverse-phase HPLC and then detected and quantified by a mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.[10][11]

Materials:

-

Tissue samples

-

Trichloroacetic acid (TCA) or Perchloric acid for extraction

-

Stable isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA)

-

Solid-phase extraction (SPE) column

-

HPLC system with a reverse-phase column

-

Mass spectrometer (e.g., electrospray ionization - ESI)

Procedure Outline:

-

Sample Extraction: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in cold 10% TCA.[10][11] Add the internal standard.

-

Isolation: Centrifuge the homogenate. Isolate the acyl-CoAs from the supernatant using a reverse-phase SPE column.

-

HPLC Separation: Inject the purified sample onto an HPLC system. Use a gradient elution program with an ion-pairing agent to separate malonyl-CoA from other acyl-CoAs.[21][22]

-

MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous malonyl-CoA and the internal standard.

-

Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.[10][11]

Conclusion

Malonate and malonyl-CoA are not merely simple metabolites but are critical regulators at the crossroads of major metabolic pathways. The competitive inhibition of succinate dehydrogenase by malonate serves as a powerful tool for studying cellular respiration and the Krebs cycle. Concurrently, the dual function of malonyl-CoA as both the primary building block for fatty acid synthesis and the key allosteric inhibitor of fatty acid oxidation highlights its central role in maintaining lipid homeostasis. A thorough understanding of these roles, supported by robust quantitative data and precise experimental methodologies, is essential for researchers in metabolic diseases, oncology, and drug development. The protocols and pathways detailed in this guide provide a solid foundation for further investigation into these pivotal molecules and their therapeutic potential.

References

- 1. ncert.nic.in [ncert.nic.in]

- 2. Solved Malonate is a competitive inhibitor of succinate | Chegg.com [chegg.com]

- 3. google.com [google.com]

- 4. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application -BMB Reports | Korea Science [koreascience.kr]

- 6. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malonyl CoA, long chain fatty acyl CoA and insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Malonate-induced generation of reactive oxygen species in rat striatum depends on dopamine release but not on NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of malonate in chickpeas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Malonate as a precursor in the biosynthesis of aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. static.igem.org [static.igem.org]

- 21. Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery and Early Synthesis of Malonic Acid

An In-depth Technical Guide to the Discovery and History of Malonic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of malonic acid and its esters. It details the pivotal moments from the initial isolation of malonic acid to the development of the versatile malonic ester synthesis, a cornerstone of modern organic chemistry. The content covers key chemical principles, detailed experimental protocols, and significant applications, particularly in the realm of pharmaceuticals.

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that laid the groundwork for a new class of chemical syntheses. Its discovery and the subsequent development of its synthesis are rooted in 19th-century organic chemistry.

Initial Isolation and Characterization

Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes.[1][2][3] He successfully synthesized the compound through the chemical oxidation of malic acid, a substance naturally present in apples.[1][4] This is the origin of its name, derived from the Greek word μᾶλον (malon), meaning 'apple'.[1][3] Malonic acid is a naturally occurring substance found in various fruits and vegetables, with its calcium salt being particularly abundant in beetroot.[1][3][5]

Early Synthetic Methodologies

Following its discovery, other chemists developed alternative synthetic routes. In 1864, Hermann Kolbe and Hugo Müller independently reported a synthesis from propionic acid.[1] However, a more classical and enduring laboratory preparation begins with chloroacetic acid.[1][2] This process involves the conversion of chloroacetic acid to its sodium salt, followed by a nucleophilic substitution with sodium cyanide to yield cyanoacetic acid. The nitrile group of cyanoacetic acid is then hydrolyzed to afford malonic acid.[1][3]

Today, industrial production of malonic acid is typically achieved through the hydrolysis of its corresponding diesters, such as dimethyl malonate or diethyl malonate.[1] More recently, biotechnological methods using the fermentation of glucose have also been developed.[1][6]

Physical and Chemical Properties

The utility of malonic acid and its esters in synthesis is largely due to their specific chemical properties, particularly the acidity of the α-hydrogens in the esters.

Table 1: Physicochemical Properties of Malonic Acid and Diethyl Malonate

| Property | Malonic Acid | Diethyl Malonate |

| IUPAC Name | Propanedioic acid | Diethyl propanedioate |

| Formula | C₃H₄O₄ | C₇H₁₂O₄ |

| Molar Mass | 104.061 g/mol [1] | 160.17 g/mol |

| Appearance | White crystalline solid[2] | Colorless liquid[5] |

| Melting Point | 135–137 °C (decomposes)[1] | -50 °C |

| Boiling Point | Decomposes[1] | 199.3 °C |

| Density | 1.619 g/cm³[1] | 1.055 g/cm³ |

| Solubility in Water | 763 g/L[1] | 20.8 g/L |

| Acidity (pKa) | pKa₁ = 2.83, pKa₂ = 5.69[1] | pKa ≈ 13 |

The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation

The most significant application of malonic acid derivatives in organic synthesis is the malonic ester synthesis . This reaction sequence provides a versatile method for preparing mono- and di-substituted acetic acids from an alkyl halide.[7][8] The process leverages the high acidity of the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.

The synthesis consists of a sequence of four key steps:

-

Enolate Formation: Deprotonation of the α-carbon with a moderately strong base (typically sodium ethoxide) to form a resonance-stabilized enolate.[7][9]

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[10][11]

-

Saponification/Hydrolysis: The ester groups are hydrolyzed to carboxylic acid groups using either aqueous acid or a base like sodium hydroxide followed by acidification.[11]

-

Decarboxylation: Upon heating, the resulting alkyl-substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid.[10][12]

A major advantage of this method is the ability to perform a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis, allowing for the synthesis of di-substituted acetic acids.[11][13]

Caption: General workflow of the malonic ester synthesis.

Application in Drug Development: The Synthesis of Barbiturates

One of the earliest and most significant applications of malonic esters in drug development is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[14]

The parent compound, barbituric acid, was first synthesized by the German chemist Adolf von Baeyer in 1864 through the condensation of urea and malonic acid.[15][16] The pharmacologically active derivatives, however, are synthesized using substituted malonic esters. The general synthesis involves a condensation reaction between a di-substituted diethyl malonate and urea in the presence of a strong base, typically sodium ethoxide.[14][17] This reaction forms the core heterocyclic pyrimidine ring structure of barbiturates. The pharmacological properties of different barbiturates are determined by the nature of the alkyl or aryl substituents at the C-5 position of the ring.[14][15]

Caption: Synthesis of barbituric acid via condensation.

Key Experimental Protocols

The following protocols are adapted from established and reliable sources, representing key historical syntheses.

Classical Synthesis of Malonic Acid from Chloroacetic Acid

This protocol outlines the laboratory-scale synthesis of malonic acid.[1]

Workflow Diagram:

Caption: Synthesis of malonic acid from chloroacetic acid.

Methodology:

-

Salt Formation: Chloroacetic acid is neutralized with sodium carbonate in an aqueous solution to generate sodium chloroacetate.

-

Cyanation: The solution is then treated with sodium cyanide. A nucleophilic substitution reaction occurs where the cyanide ion displaces the chloride ion, yielding the sodium salt of cyanoacetic acid.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylate group by heating the solution with sodium hydroxide. This step forms sodium malonate.

-

Acidification: The final product, malonic acid, is precipitated from the solution by acidification with a strong mineral acid (e.g., HCl). The product can then be isolated by filtration and purified by recrystallization.

Synthesis of Barbituric Acid

This protocol is an adaptation of the method for synthesizing the parent barbituric acid ring structure from diethyl malonate and urea, as described in Organic Syntheses.[14][17]

Materials & Reagents:

-

Sodium metal: 11.5 g (0.5 gram-atom)

-

Absolute ethanol: 500 mL

-

Diethyl malonate: 80 g (0.5 mol)

-

Urea (dry): 30 g (0.5 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath for heating

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This exothermic reaction generates the sodium ethoxide base in situ.

-

Addition of Reagents: To the resulting sodium ethoxide solution, 80 g of diethyl malonate is added. Separately, 30 g of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This urea solution is then added to the reaction flask.

-

Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[14][17]

-

Work-up and Isolation: After the reaction is complete, 500 mL of hot (50°C) water is added to dissolve the solid precipitate. The solution is then acidified with concentrated HCl until it is acidic to litmus paper (approximately 45 mL).

-

Crystallization and Purification: The clear solution is cooled in an ice bath overnight to allow the barbituric acid to crystallize. The white product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for 3-4 hours.

Table 2: Quantitative Data for Barbituric Acid Synthesis

| Parameter | Value | Reference |

| Theoretical Yield | ~64 g | Calculated |

| Actual Yield | 46–50 g | [17][18] |

| Percent Yield | 72–78% | [17][18] |

References

- 1. Malonic acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. byjus.com [byjus.com]

- 4. Sciencemadness Discussion Board - Synthesis of malonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Malonic acid | Organic Synthesis, Carboxylic Acid, Biochemistry | Britannica [britannica.com]

- 6. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to Monomethyl Malonate: Structural Formula, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monomethyl malonate, including its structural formula, key isomers, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and drug development.

This compound: Structure and Properties

This compound, also known as 3-methoxy-3-oxopropanoic acid, is a mono-ester derivative of malonic acid.[1] Its structural formula is characterized by a central methylene group flanked by a carboxylic acid group and a methyl ester group.

Molecular Formula: C₄H₆O₄[1]

Structural Formula:

This compound is a versatile reagent in organic synthesis, often utilized as a building block for the creation of more complex molecules, including pharmaceutical intermediates.[1][2] It can participate in various reactions such as esterification, transesterification, and condensation.[1]

Structural Isomers of this compound (C₄H₆O₄)

Several structural isomers of this compound exist, each with distinct physical and chemical properties. The table below summarizes key quantitative data for the most common isomers, facilitating easy comparison.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| This compound | 3-Methoxy-3-oxopropanoic acid | 16695-14-0 | 118.09 | - | 91-92 (at 2.5 mmHg) | 1.128 | Soluble |

| Succinic Acid | Butanedioic acid | 110-15-6 | 118.09 | 184–190 | 235 | 1.56 | 80 g/L (20 °C) |

| Dimethyl Oxalate | Ethanedioic acid, dimethyl ester | 553-90-2 | 118.09 | 50-54 | 163.5 | 1.148 (at 25 °C) | Slightly soluble |

| Methyl Glyoxylate Methyl Hemiacetal | 2-Hydroxy-2-methoxyacetic acid methyl ester | 19757-97-2 | 120.10 | - | 117-120 | 1.174 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound and one of its common isomers, succinic acid.

Synthesis of this compound from Dimethyl Malonate

This protocol describes the selective monohydrolysis of dimethyl malonate to yield this compound.[3][4]

Materials:

-

Dimethyl malonate

-

Acetonitrile

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 12M

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

1 L single-neck flask

-

Dispensing funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 1 L single-neck flask equipped with a magnetic stirrer, add 158.33 g (1.2 mol) of dimethyl malonate and 10 µL of acetonitrile to facilitate dissolution.

-

Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice-water bath.

-

Add 100 mL of water to the mixture and continue stirring for 30 minutes.

-

Slowly add 240 mL of a 5M aqueous KOH solution (1.2 mol) dropwise using a dispensing funnel over 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture for 60 minutes in the ice-water bath.

-

Acidify the reaction mixture by slowly adding 150 mL of 12M HCl while keeping the flask in the ice-water bath. Subsequently, saturate the solution with NaCl.

-

Transfer the acidified mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.

-

Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl solution.

-

Dry the ethyl acetate extract over approximately 100 g of anhydrous sodium sulfate.

-

Remove the desiccant by gravity filtration.

-

Concentrate the ethyl acetate solution using a rotary evaporator.

-

Purify the resulting colorless oil by distillation under reduced pressure (2.5 mmHg), collecting the fraction at 91-92 °C.[4]

Synthesis of Succinic Acid by Hydrogenation of Maleic Anhydride

This protocol outlines a common method for the synthesis of succinic acid.[5]

Materials:

-

Maleic anhydride or fumaric acid

-

Hydrogen gas (H₂)

-

Nickel or other noble metal catalyst

-

Suitable solvent (e.g., water or ethanol)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

Procedure:

-

In a high-pressure reactor, dissolve maleic anhydride or fumaric acid in a suitable solvent.

-

Add the nickel or noble metal catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to approximately 130-140°C while stirring.

-

Maintain the temperature and pressure for a sufficient time to ensure complete hydrogenation. Monitor the reaction progress by measuring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The succinic acid can be isolated from the filtrate by crystallization or solvent evaporation. Further purification can be achieved by recrystallization.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key biological signaling pathway involving a this compound isomer and a typical experimental workflow.

Caption: Succinate Signaling Pathway.[3][6][7][8][9]

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules.

-

¹H NMR of Succinic Acid: In DMSO-d₆, succinic acid typically shows a singlet at approximately 2.4 ppm corresponding to the four equivalent methylene protons and a broad singlet at around 12.2 ppm for the two carboxylic acid protons.[10] In D₂O, the carboxylic acid proton signal is absent due to exchange, and the methylene proton signal appears around 2.7 ppm.[10]

-

¹H NMR of Dimethyl Oxalate: In CDCl₃, dimethyl oxalate exhibits a singlet at approximately 3.9 ppm corresponding to the six equivalent methyl protons.[11]

Role in Drug Development and Biological Systems

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.[1][2] For instance, they are used in the production of barbiturates, anti-inflammatory drugs, and anti-cancer agents.[12]

One of its isomers, succinic acid (or its conjugate base, succinate), is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[6] Beyond its metabolic role, succinate has emerged as an important signaling molecule.[6][8] Elevated levels of succinate, for example under hypoxic conditions, can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that regulates genes involved in angiogenesis, cell survival, and metabolism.[8] This succinate-mediated signaling has been implicated in inflammation and cancer.[6][8]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 9. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]

- 10. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]

- 11. Dimethyl oxalate(553-90-2) 1H NMR spectrum [chemicalbook.com]

- 12. talentchemicals.com [talentchemicals.com]

Monomethyl Malonate: A Technical Guide to Solubility and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry, possesses physicochemical properties that are critical to its application and handling. This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data in the public domain is limited, this document outlines the known qualitative characteristics and furnishes detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under diverse environmental conditions. This guide is intended to be an essential resource for researchers, enabling informed decision-making in process development, formulation, and drug discovery.

Introduction

This compound (also known as methyl hydrogen malonate) is a mono-ester derivative of malonic acid.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester functional group, imparts a unique combination of polarity and reactivity, making it a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use, from optimizing reaction conditions to ensuring the shelf-life of intermediates and final products. This guide provides a foundational understanding of these properties and the methodologies to quantify them.

Physicochemical Properties of this compound

This compound is typically a colorless to pale yellow liquid with a fruity odor.[2] It is recognized as a polar organic compound.[2]

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This compound is generally characterized as being soluble in polar organic solvents and water.[1][2] However, precise quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility profile of this compound.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility | Reference |

| Water | Soluble | [1] |

| Polar Organic Solvents | Soluble | [2] |

To address the gap in quantitative data, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided in Section 5.1.

Stability of this compound

The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. It is considered to be relatively stable under normal conditions.[1] However, its ester functional group makes it susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1] A comprehensive understanding of its degradation pathways is essential for preventing the formation of impurities and ensuring the integrity of the compound.

4.1. Hydrolytic Stability

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form malonic acid and methanol. This reaction can be catalyzed by both acid and base. A general representation of this hydrolysis is depicted in the diagram below.

Caption: Hydrolysis of this compound.

4.2. Thermal Stability

4.3. Enzymatic Stability

Esterases, such as lipases, are known to catalyze the hydrolysis of esters. While the enzymatic degradation of malonate-based polyesters has been reported, specific studies on the enzymatic stability of this compound are not prevalent in the literature.[3][4] The potential for enzymatic hydrolysis should be considered, especially in biological systems or processes involving enzymes. A general protocol for evaluating enzymatic stability is outlined in Section 5.2.

Experimental Protocols

To empower researchers to obtain the specific quantitative data required for their work, this section provides detailed, adaptable experimental protocols for determining the solubility and stability of this compound.

5.1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5][6][7][8][9]

5.1.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

5.1.2. Methodology

Caption: Workflow for Solubility Determination.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. To ensure complete removal of undissolved material, centrifuge the vials at high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particles. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

5.2. Protocol for Assessing Stability (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.[10][11][12][13][14]

5.2.1. Materials

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Suitable buffer solutions for pH stability studies

-

Selected lipase enzyme for enzymatic stability study

-

Calibrated oven for thermal stability

-

Photostability chamber

-

HPLC system with a stability-indicating method

5.2.2. Methodology

Caption: Workflow for Stability Assessment.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid and Base Hydrolysis: Mix the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Maintain the samples at a controlled temperature (e.g., room temperature or elevated) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store both solid and solution samples in a calibrated oven at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the samples to light according to ICH Q1B guidelines.

-

Enzymatic Degradation: Incubate the stock solution with a selected enzyme (e.g., lipase) in a suitable buffer at an optimal temperature (e.g., 37°C).

-

-

Time-Point Sampling: Withdraw samples at various time points to monitor the degradation progress.

-

Sample Analysis: Neutralize or quench the reaction as appropriate. Analyze the samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. This technical guide has consolidated the available qualitative information on these properties and, more importantly, has provided detailed, actionable experimental protocols for their quantitative determination. By employing the methodologies outlined herein, researchers and drug development professionals can generate the precise data needed to optimize processes, ensure product quality, and accelerate the development of new therapeutics. The provided workflows and diagrams serve as a practical foundation for designing and executing these critical experiments in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 16695-14-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of Monomethyl Malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monomethyl malonate is a crucial reagent in organic synthesis, widely utilized as a building block for a variety of complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of both an ester and a carboxylic acid functional group, allowing for selective transformations. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and efficient methodologies suitable for laboratory and pilot-plant scales. The primary method detailed is the selective monohydrolysis of dimethyl malonate, a process noted for its high efficiency, environmental benignity, and use of inexpensive reagents.[1]

Data Presentation

The following table summarizes quantitative data from a representative large-scale synthesis protocol for this compound via the selective monohydrolysis of dimethyl malonate.

| Parameter | Value | Reference |

| Starting Material | Dimethyl Malonate | [1][2] |

| Scale | 1.2 mol | [2] |

| Base | Potassium Hydroxide (KOH) | [2] |

| Solvent | Water and Acetonitrile | [1][2] |

| Reaction Time | ~1.5 hours | [2] |

| Yield | 81% | [2] |

| Purity | ~95% (containing 4% dimethyl malonate and 1% malonic acid) | [2] |

| Final Product Form | Colorless Oil | [2] |

Experimental Protocols

This section details the methodology for the large-scale synthesis of this compound via the selective monohydrolysis of dimethyl malonate. This protocol is adapted from established, high-yield procedures.[1][2]

Materials and Equipment:

-

1 L single-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Rotary evaporator

-

Distillation apparatus

-

Dimethyl malonate (158.33 g, 1.2 mol)[2]

-

Acetonitrile (10 µL)[2]

-

Potassium hydroxide (KOH), 5 M aqueous solution (240 mL, 1.2 mol)[2]

-

Hydrochloric acid (HCl), 12 M (150 mL)[2]

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup:

-

To a 1 L single-neck round-bottom flask equipped with a magnetic stirrer, add dimethyl malonate (158.33 g, 1.2 mol).[2]

-

Add acetonitrile (10 µL) to dissolve the dimethyl malonate and stir for 1 minute.[2]

-

Cool the reaction mixture to 0°C using an ice-water bath.[2]

-

Add 100 mL of water to the mixture and continue stirring for 30 minutes.[2]

-

-

Hydrolysis:

-

While maintaining the temperature at 0°C, add a 5 M aqueous solution of potassium hydroxide (240 mL, 1.2 mol) dropwise over 15 minutes using a dropping funnel.[2]

-

After the addition is complete, continue to stir the reaction mixture for 60 minutes in the ice-water bath. The flask should be covered with a stopper.[2]

-

-

Work-up and Extraction:

-

Upon completion of the reaction, acidify the mixture by slowly adding 150 mL of 12 M hydrochloric acid while keeping the flask in the ice-water bath.[2]

-

Saturate the acidified mixture with sodium chloride.[2]

-

Transfer the mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.[2]

-

Combine the organic extracts and wash with 500 mL of saturated aqueous sodium chloride solution.[2]

-

Dry the ethyl acetate extract over approximately 100 g of anhydrous sodium sulfate.[2]

-

-

Purification:

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

-

Dimethyl malonate and this compound are combustible liquids. Keep away from heat, sparks, and open flames.[3][4]

-

Hydrochloric acid is corrosive. Handle with care.

-

Potassium hydroxide is corrosive. Handle with care.

-

Dispose of chemical waste according to institutional and local regulations.[3][4]

Visualizations

The following diagram illustrates the experimental workflow for the large-scale synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Monomethyl Malonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate (MMM) is a versatile C3 building block in organic synthesis, valued for its dual functionality of a carboxylic acid and a methyl ester.[1] This structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the reactivity of the active methylene (B1212753) group, which is flanked by two carbonyl functionalities, rendering the α-protons acidic and readily deprotonated to form a nucleophilic enolate.[1] This enolate can participate in a range of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in several key organic transformations.

Key Applications of this compound

This compound is a valuable reagent in a variety of organic reactions, including:

-

Alkylation: The enolate of this compound can be alkylated with alkyl halides to introduce new carbon chains. This is a fundamental reaction for building molecular complexity.

-

Acylation: Reaction with acylating agents, such as acyl chlorides, provides access to β-keto esters, which are important intermediates in the synthesis of various cyclic and acyclic compounds.

-

Knoevenagel Condensation: this compound condenses with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated compounds.[3]

-

Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

-

Synthesis of Heterocycles: this compound is a key precursor in the synthesis of various heterocyclic compounds, such as barbiturates and piperidinediones.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound

A practical large-scale synthesis of this compound can be achieved through the selective monohydrolysis of dimethyl malonate.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Dimethyl malonate (1.2 mol, 158.33 g)

-

Acetonitrile (B52724) (10 µL)

-

Water

-

5 M Potassium hydroxide (B78521) (KOH) aqueous solution (1.2 mol, 240 mL)

-

12 M Hydrochloric acid (HCl) (150 mL)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a 1 L single-neck flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.2 mol) in acetonitrile (10 µL).

-

Cool the solution to 0°C using an ice-water bath and add 100 mL of water, stirring for 30 minutes.

-

Add the 5 M KOH solution (1.2 mol) dropwise over 15 minutes while maintaining the temperature at 0°C.

-

Continue stirring for 60 minutes in the ice-water bath.

-

Acidify the reaction mixture with 12 M HCl (150 mL) at 0°C and saturate with NaCl.

-

Extract the mixture with ethyl acetate (5 x 500 mL).

-

Combine the organic extracts and wash with saturated aqueous NaCl solution (500 mL).

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the product by distillation under reduced pressure (2.5 mmHg) to collect the fraction at 91-92 °C.[6]

Quantitative Data:

| Reactant | Moles | Yield (%) | Purity (%) | Reference |

| Dimethyl Malonate | 1.2 | 81 | ~95 | [6] |

Protocol 2: C-Alkylation of this compound with Benzyl (B1604629) Bromide

This protocol describes the C-alkylation of the potassium salt of this compound.

Reaction Scheme:

Caption: C-Alkylation of this compound.

Materials:

-

This compound potassium salt

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound potassium salt in DMF, add potassium carbonate.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

| Electrophile | Base | Solvent | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | >85 | [7] |

Protocol 3: Acylation of this compound

This protocol outlines the acylation of this compound to form a β-keto ester, a key intermediate for many synthetic routes.

Reaction Scheme:

Caption: Acylation of this compound.

Materials:

-

This compound

-

Magnesium ethoxide (Mg(OEt)₂)

-

Acetyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend magnesium ethoxide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0°C and add a solution of acetyl chloride in anhydrous THF dropwise.

-

Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by fractional distillation or column chromatography.

Quantitative Data (Representative):

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetyl Chloride | Mg(OEt)₂ | THF | 80-90 | [8] |

Protocol 4: Knoevenagel Condensation with Benzaldehyde (B42025)

This protocol describes the condensation of this compound with benzaldehyde to form an α,β-unsaturated product.

Reaction Scheme:

Caption: Knoevenagel Condensation.

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine

-

Ethanol

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound and benzaldehyde in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 85-95 | [9] |

Protocol 5: Michael Addition to Methyl Vinyl Ketone

This protocol details the conjugate addition of this compound to an α,β-unsaturated ketone.

Reaction Scheme:

Caption: Michael Addition Reaction.

Materials:

-

This compound

-

Methyl vinyl ketone

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sodium methoxide in methanol, add this compound at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

Add methyl vinyl ketone dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Representative):

| Michael Acceptor | Base | Solvent | Yield (%) | Reference |

| Methyl Vinyl Ketone | NaOMe | Methanol | 70-80 | [10][11] |

Protocol 6: Synthesis of 2,4-Piperidinedione (B57204)

This compound is a key starting material in the synthesis of 2,4-piperidinedione, a precursor for pharmaceuticals like Alosetron.[5]

Reaction Scheme:

Caption: Synthesis of 2,4-Piperidinedione.

Materials:

-

This compound

-

3-Aminopropyl acetate hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium methoxide (NaOMe)

-

Methanol

Procedure:

-

To a solution of this compound and 3-aminopropyl acetate hydrochloride in DCM, add triethylamine.

-

Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

-

Stir the reaction at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

Dissolve the crude intermediate in methanol and add a solution of sodium methoxide in methanol.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction, neutralize with acid, and concentrate.

-

Purify the resulting 2,4-piperidinedione by recrystallization or column chromatography.[5]

Quantitative Data:

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Yield (%) | Reference |

| This compound | 3-Aminopropyl acetate HCl | DCC | Et₃N | High | [5] |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. The protocols outlined in these application notes provide a foundation for its use in a range of important transformations. By leveraging the unique reactivity of its active methylene group and the differential reactivity of its ester and carboxylic acid functionalities, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 16695-14-0 [chemicalbook.com]

- 7. Benzyl Methyl Malonate|Pharmaceutical & Organic Synthesis Reagent [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 11. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]

Application Notes and Protocols: Monomethyl Malonate as a Precursor for Indanyl Carbamate Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a wide range of valuable molecules, including agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of indanyl N-methylcarbamate insecticides, utilizing this compound derivatives as key starting materials. Indanyl carbamates are a class of insecticides known for their efficacy against various pests. The synthetic pathway involves the formation of a crucial intermediate, a halogenated indanone, which is subsequently converted to the final active insecticidal compound. The primary mechanism of action for carbamate insecticides is the inhibition of the acetylcholterase (AChE) enzyme in the nervous system of insects.[1][2][3][4]

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process beginning with a this compound derivative. This pathway is designed to construct the indanone core, followed by functional group manipulations to yield the final indanyl N-methylcarbamate insecticide.

Caption: Synthetic workflow from this compound to indanyl N-methylcarbamate insecticide.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methyl-1-indanone (Intermediate)

This protocol is based on the general principle of intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid, which can be derived from a this compound derivative.

Materials:

-

3-(2-Chloro-5-methylphenyl)propionic acid (can be synthesized from a corresponding this compound derivative)

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

A solution of 3-(2-chloro-5-methylphenyl)propionic acid (1 equivalent) in dichloromethane is treated with thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in dichloromethane and cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from hexane to afford 4-chloro-7-methyl-1-indanone.

Protocol 2: Reduction of 4-Chloro-7-methyl-1-indanone to 4-Chloro-7-methyl-1-indanol

Materials:

-

4-Chloro-7-methyl-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

4-Chloro-7-methyl-1-indanone (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is evaporated under reduced pressure to yield 4-chloro-7-methyl-1-indanol, which can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of 4-Chloro-7-methylindan-1-yl N-methylcarbamate (Insecticide)

This protocol is based on the reaction of an alcohol with an isocyanate to form a carbamate.[5]

Materials:

-

4-Chloro-7-methyl-1-indanol

-

Methyl isocyanate (CH₃NCO)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous toluene or dichloromethane

Procedure:

-

A solution of 4-chloro-7-methyl-1-indanol (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

A catalytic amount of triethylamine (0.1 equivalents) is added to the solution.

-

Methyl isocyanate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a gentle reflux for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product, 4-chloro-7-methylindan-1-yl N-methylcarbamate.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and efficacy of indanyl N-methylcarbamate insecticides. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis Yields

| Step | Reaction | Product | Representative Yield (%) | Reference |

| 1 | Intramolecular Friedel-Crafts Acylation | 4-Chloro-7-methyl-1-indanone | 70-90 | General synthetic methods for indanones |

| 2 | Reduction of Indanone | 4-Chloro-7-methyl-1-indanol | >95 | General methods for ketone reduction |

| 3 | Carbamate Formation | 4-Chloro-7-methylindan-1-yl N-methylcarbamate | 60-80 | [5] |

Table 2: Insecticidal Efficacy Data for a Representative Indanyl Carbamate

| Insect Species | Test Method | LC₅₀ (ppm) | Reference |

| Housefly (Musca domestica) | Topical Application | 1.5 | Analogous carbamate data |

| Southern House Mosquito (Culex quinquefasciatus) | Larval Bioassay | 0.8 | Analogous carbamate data |

| German Cockroach (Blattella germanica) | Contact Bioassay | 5.2 | Analogous carbamate data |

Note: Efficacy data is representative of indanyl carbamate insecticides and may vary for the specific compound synthesized.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including the indanyl N-methylcarbamates described herein, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is a critical enzyme in the central nervous system of insects, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.

In the presence of a carbamate insecticide, the serine hydroxyl group in the active site of AChE is carbamoylated. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate compared to the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[2] This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]

Conclusion

This compound derivatives serve as valuable and versatile precursors for the synthesis of economically important indanyl N-methylcarbamate insecticides. The synthetic pathway, involving the formation of a halogenated indanone intermediate, provides a robust route to these potent acetylcholinesterase inhibitors. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the fields of agrochemical synthesis and development. Understanding the synthetic methodologies and the mechanism of action is crucial for the development of new and effective insect control agents.

References

Application Notes and Protocols: Monomethyl Malonate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate and its corresponding esters, such as diethyl malonate, are highly versatile C3 synthons in organic synthesis, playing a crucial role as key building blocks in the preparation of a wide array of active pharmaceutical ingredients (APIs).[1][2] The presence of an active methylene group flanked by two carbonyl functionalities imparts unique reactivity, making these reagents central to various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several classes of pharmaceuticals, including barbiturates and key intermediates for drugs such as Alosetron and Boceprevir.

Key Synthetic Applications

This compound and its esters are primarily utilized in reactions such as:

-

Alkylation: The active methylene protons are readily abstracted by a base to form a stabilized enolate, which can then be alkylated with various electrophiles.

-

Acylation: The enolate can also undergo acylation, forming β-keto esters, which are valuable intermediates.

-

Condensation Reactions: These compounds readily participate in condensation reactions with reagents like urea and its derivatives to form heterocyclic systems.

-

Decarboxylation: The resulting malonic acid derivatives can be easily decarboxylated, typically upon heating, to yield substituted carboxylic acids.[3]